molecular formula C20H30N6O2 B2372341 4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878734-91-9

4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2372341
CAS No.: 878734-91-9
M. Wt: 386.5
InChI Key: ACAHIGNFMJGGOX-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H30N6O2 and its molecular weight is 386.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives has been reported, revealing potent ligands for the 5-HT(1A) receptor. Preliminary studies have indicated anxiolytic-like activity and comparable antidepressant effects to traditional medications in animal models, suggesting potential for future research into new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Anticancer Activity

Research into piperazine-2,6-dione derivatives has uncovered their anticancer potential. Synthesis involving various amines followed by evaluation for anticancer activity across different cancer cell lines (breast, lung, colon, ovary, liver) demonstrated good efficacy, highlighting the role of these compounds in developing novel anticancer therapies (Kumar et al., 2013).

Antimicrobial Activity

Studies have also delved into the antimicrobial properties of imidazolidine-4-one derivatives, assessing their effectiveness in enhancing the efficacy of antibiotics against resistant strains of Staphylococcus aureus. These findings contribute to the understanding of new mechanisms to combat antimicrobial resistance and support the development of more effective treatment strategies (Matys et al., 2015).

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O2/c1-13(2)25-14(3)15(4)26-16-17(21-19(25)26)22(5)20(28)24(18(16)27)12-11-23-9-7-6-8-10-23/h13H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAHIGNFMJGGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCN4CCCCC4)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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